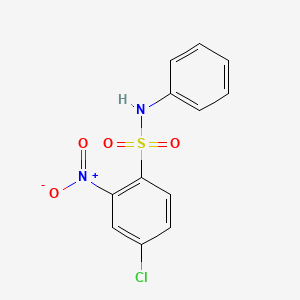

4-chloro-2-nitro-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H9ClN2O4S and a molecular weight of 312.73 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Análisis De Reacciones Químicas

4-chloro-2-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-chloro-2-nitro-N-phenylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-chloro-2-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .

Comparación Con Compuestos Similares

4-chloro-2-nitro-N-phenylbenzenesulfonamide can be compared with other similar compounds such as:

4-chloro-2-nitrophenol: Similar in structure but lacks the sulfonamide group.

2-chloro-5-nitro-N-phenylbenzamide: Contains a nitro group and a phenyl group but differs in the position of the chloro group and the presence of a benzamide group

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-Chloro-2-nitro-N-phenylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H9ClN2O4S

- Molecular Weight : 312.73 g/mol

- Structural Characteristics : The compound features a chloro group, a nitro group, and a sulfonamide moiety, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction affects various cellular processes, including signal transduction and metabolic pathways.

- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anticancer Properties : Preliminary research suggests potential anticancer effects, possibly through apoptosis induction or cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes the key biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 µM | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 15 µM | Disruption of cell membrane integrity |

| Anticancer | MCF-7 (breast cancer cells) | 30 µM | Induction of apoptosis |

| Antiparasitic | Trypanosoma brucei | 20 µM | Inhibition of metabolic pathways |

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values indicating effective inhibition at micromolar concentrations . -

Anticancer Activity :

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 30 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -

Antiparasitic Potential :

High-throughput screening identified the compound's activity against Trypanosoma brucei, with an EC50 value of approximately 20 µM. This finding positions it as a candidate for further development in treating parasitic infections .

Propiedades

IUPAC Name |

4-chloro-2-nitro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXKFNWRPFEUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.